(2-Isobutylpyridin-3-yl)methanol
Overview
Description
(2-Isobutylpyridin-3-yl)methanol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, featuring an isobutyl group at the second position and a hydroxymethyl group at the third position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutylpyridin-3-yl)methanol typically involves the reaction of (2-bromopyridin-3-yl)methanol with isobutyl magnesium bromide in the presence of a nickel catalyst. The reaction is carried out in tetrahydrofuran under ice-cooling conditions for approximately four hours. The reaction mixture is then treated with saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic layers are combined, washed with saturated saline solution, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using a hexane/ethyl acetate eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Isobutylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2-isobutylpyridin-3-yl)aldehyde or (2-isobutylpyridin-3-yl)carboxylic acid.
Reduction: Formation of this compound or (2-isobutylpyridin-3-yl)amine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(2-Isobutylpyridin-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Isobutylpyridin-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring may play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2-Isopropoxypyridin-3-yl)methanol: Similar structure with an isopropoxy group instead of an isobutyl group.
(6-Bromo-pyridin-2-yl)methanol: Contains a bromine atom at the sixth position of the pyridine ring.
(2-Isobutylpyridin-3-yl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
Uniqueness
(2-Isobutylpyridin-3-yl)methanol is unique due to the presence of both an isobutyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[2-(2-methylpropyl)pyridin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)6-10-9(7-12)4-3-5-11-10/h3-5,8,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEINLRZXMTSEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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